Ergothioneine

Antioxidant Assay Oxidative Stress Free Radical Scavenging

For R&D and formulation teams, substituting Ergothioneine with generic antioxidants like glutathione or ascorbic acid risks your data integrity and product performance. EGT uniquely exists in a stable thione form, resisting autoxidation (25°C to 100°C, pH 3.0 to 9.0) where vitamin C degrades. It is the only antioxidant actively accumulated in cells via the OCTN1 transporter for targeted mitochondrial protection. Choose EGT for reproducible cytoprotective results and heat-stable functional formulations. Verify purity and request your batch today.

Molecular Formula C9H15N3O2S
Molecular Weight 229.30 g/mol
CAS No. 497-30-3
Cat. No. B1671048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErgothioneine
CAS497-30-3
Synonyms2 Thiol L histidine betaine
2-Thiol-L-histidine-betaine
Ergothioneine
Thioneine
Molecular FormulaC9H15N3O2S
Molecular Weight229.30 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)[O-]
InChIInChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/t7-/m0/s1
InChIKeySSISHJJTAXXQAX-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ergothioneine (CAS 497-30-3) Procurement Guide: A Stable, Bioavailable Thiol Antioxidant


Ergothioneine (EGT) is a naturally occurring, sulfur-containing histidine betaine amino acid [1]. It is synthesized by certain fungi, actinobacteria, and cyanobacteria, and humans acquire it exclusively through diet, as they lack the biosynthetic pathway [1]. EGT is distinguished from typical thiol antioxidants like glutathione by its existence at physiological pH primarily in the stable thione tautomeric form, which is resistant to autoxidation and self-oxidation [2]. It is actively taken up and distributed to tissues by a highly specific, high-affinity transporter, solute carrier family 22 member 4 (SLC22A4), also known as OCTN1, underscoring its physiological importance as a cytoprotective agent [1][2].

Why Substituting Ergothioneine with Other Antioxidants Can Compromise Assay or Formulation Outcomes


Generic substitution of antioxidants is a significant risk in research and product development. Unlike common antioxidants such as glutathione (GSH) or ascorbic acid, ergothioneine's molecular structure, which favors a stable thione form at physiological pH, grants it unique stability against heat and autoxidation [1]. Furthermore, it is not merely a passive scavenger but is actively accumulated by cells via the highly specific OCTN1 transporter (Km ~21 µM), a mechanism not shared by other small-molecule antioxidants like GSH or Trolox [2]. Therefore, substituting ergothioneine with an in-class alternative will not replicate its superior stability in formulations nor its targeted cellular uptake and retention, leading to irreproducible or diminished protective effects [1][2].

Quantitative Differentiation of Ergothioneine (CAS 497-30-3) Against Common Antioxidant Benchmarks


Ergothioneine Demonstrates Superior Free Radical Scavenging Capacity vs. GSH, Uric Acid, and Trolox

In a direct head-to-head in vitro comparison, ergothioneine (EGT) was the most active scavenger of free radicals compared to reduced glutathione (GSH), uric acid, and Trolox [1]. EGT's antioxidant capacity against peroxyl radicals was quantified as 5.53 ± 1.27 TOSC units, which was significantly higher (25% greater; P < 0.01) than that of Trolox, the water-soluble vitamin E analog, which measured 4.4 ± 0.6 TOSC units [1]. Its capacity against hydroxyl radicals (0.34 ± 0.09 TOSC units) was 60% higher than that of uric acid (0.21 ± 0.04 TOSC units; P < 0.001), a recognized reference antioxidant for this radical [1].

Antioxidant Assay Oxidative Stress Free Radical Scavenging

Ergothioneine Retains Antioxidant Activity Under High Heat vs. Rapid Degradation of Ascorbic Acid

A direct head-to-head comparison assessed the effect of heat on antioxidant activity using the ORAC assay [1]. Ergothioneine (EGT) maintained high antioxidative activity across a temperature range from 25°C to 100°C [1]. In stark contrast, the antioxidant activity of L-ascorbic acid (Vitamin C) showed a proportional decrease with increasing temperature, with its activity at 100°C falling to only 23% of its initial value at 25°C [1].

Formulation Stability Thermal Processing Food Science

Ergothioneine Maintains Antioxidant Activity Under Alkaline pH vs. Rapid Degradation of Garlic Acid

In a direct head-to-head comparison of pH stability using the ORAC assay, ergothioneine (EGT) demonstrated significantly greater resilience under alkaline conditions compared to garlic acid [1]. While EGT maintained its full antioxidative activity for 7 days under neutral and alkaline conditions (pH 7.2 and pH 9.0), the activity of garlic acid decreased to approximately 70% of its original value by day 3 [1].

pH Stability Formulation Science Antioxidant Assay

Ergothioneine's Cellular Uptake is Mediated by a Highly Specific Transporter (OCTN1) Not Shared by GSH

Unlike glutathione, which diffuses or is transported via non-specific pathways, ergothioneine (EGT) is actively taken up into cells by a highly specific, high-affinity transporter, OCTN1 (SLC22A4) [1]. The reported Michaelis constant (Km) for EGT transport by human OCTN1 is approximately 21 µM, indicating high affinity [2]. A direct head-to-head study using Caco-2 colon tumor cells demonstrated that while EGT protected cells from oxidative stress in an OCTN1-dependent manner, glutathione provided no protection in this same model, highlighting the functional consequence of transporter-mediated uptake [3].

Bioavailability Transporter Biology Cellular Uptake

Ergothioneine Accumulates in Mitochondria, a Target Organelle Not Addressed by Common Antioxidants

Using mass spectrometry, a 2024 study demonstrated direct uptake and accumulation of ergothioneine (EGT) in isolated mitochondria as well as in mitochondria from EGT-treated cells and animals [1]. This represents a significant differentiation from many common hydrophilic antioxidants (e.g., ascorbic acid, GSH), which do not have a dedicated mitochondrial uptake mechanism and are generally excluded by the mitochondrial membrane potential. While the OCTN1 transporter contributes, the study also suggests the existence of alternative mitochondrial import pathways, highlighting a specific and robust mechanism for mitochondrial targeting [1].

Mitochondrial Health Bioenergetics Subcellular Targeting

Ergothioneine is a More Effective Preservative than TBHQ in Food Models

In a direct head-to-head application test, ergothioneine (EGT) demonstrated superior preservation effects on fresh fish compared to the synthetic antioxidant tertiary butylhydroquinone (TBHQ) [1]. The study reported that EGT was more effective in retaining the color and pH of fresh fish and in inhibiting protein oxidation and fish spoilage [1]. While the source does not provide the exact numeric percentage improvement over TBHQ, it states unequivocally that EGT "showed better effects than TBHQ" in these specific preservation metrics [1].

Food Preservation Shelf-Life Extension Natural Preservatives

High-Impact Research and Industrial Scenarios for Ergothioneine (CAS 497-30-3)


In Vitro Assays Requiring Thermally or pH-Stable Antioxidant Controls

In experiments where antioxidant activity must be maintained across varying temperatures (e.g., thermal stress assays) or pH gradients (e.g., cellular compartment models), ergothioneine's proven stability from 25°C to 100°C and across a pH range of 3.0 to 9.0 makes it a superior control or test compound compared to ascorbic acid or garlic acid [1][2]. Its use reduces experimental variability introduced by reagent degradation.

Cellular Studies of Oxidative Stress and Mitochondrial Dysfunction

Research focused on intracellular or organelle-specific protection against oxidative stress is a primary use case. Ergothioneine's active uptake via the OCTN1 transporter [1] and its demonstrated ability to accumulate within mitochondria [2] provide a unique tool for probing cytoprotective mechanisms. This is particularly relevant for models of neurodegeneration, cardiovascular disease, and metabolic disorders where mitochondrial health is a central readout.

Development of Heat-Processed Functional Foods and Beverages

For food scientists and product developers, ergothioneine offers a natural, heat-stable antioxidant solution for formulations that undergo pasteurization, sterilization, or hot-fill processing [1]. Its ability to retain activity where vitamin C degrades allows for the creation of shelf-stable products with a validated antioxidant claim. Furthermore, its efficacy as a food preservative, outperforming TBHQ in fish models, supports its use in extending the shelf-life of fresh and processed foods [2].

Advanced Skincare Formulations Targeting Photoaging and Long-Term Stability

In cosmetic science, ergothioneine is relevant for high-performance anti-aging and protective formulations. Its stability over a broad pH range ensures compatibility with various cosmetic bases (e.g., acidic peels or alkaline cleansers) and long-term product efficacy [1]. Its unique cellular uptake mechanism [2] provides a scientific basis for claims of deep cellular protection against UV-induced ROS and other environmental stressors, differentiating it from topically applied antioxidants that act only on the skin's surface.

Technical Documentation Hub

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